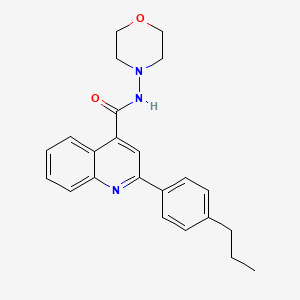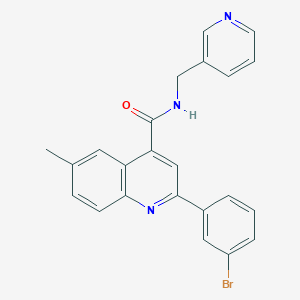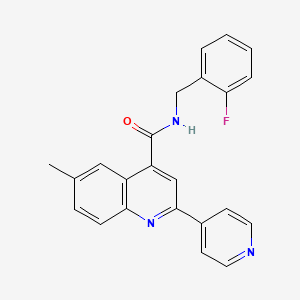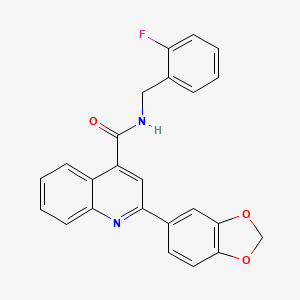
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as MNQ, is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anticancer, antimicrobial, and antifungal activities. In biochemistry, it has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes. In pharmacology, it has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that it exerts its biological activity by binding to specific targets, such as protein kinase CK2 and GABA receptors. By binding to these targets, this compound modulates their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, reduces the activity of protein kinase CK2, and modulates the activity of GABA receptors. In vivo studies have shown that it exhibits antifungal and antimicrobial activities, and reduces the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, has a high yield, and exhibits a range of biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, microbial infections, and fungal infections. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into its biological activity and potential therapeutic applications. Additionally, the development of more soluble derivatives of this compound could improve its utility in lab experiments. Finally, the exploration of this compound's potential applications in other areas, such as neuroscience and immunology, could lead to the discovery of new biological activities and therapeutic targets.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-5-7-19-17(10-14)18(12-20(25-19)15-4-3-9-24-13-15)23(28)26-21-11-16(27(29)30)6-8-22(21)31-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRHETVIWDKUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3608231.png)
![7-chloro-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608241.png)
![N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608254.png)
![2-(5-methyl-2-furyl)-N-[2-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B3608259.png)


![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B3608278.png)


![2-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B3608294.png)
![methyl 2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3608300.png)